B1576400 Human islet amyloid polypeptide

Human islet amyloid polypeptide

Cat. No.: B1576400
Attention: For research use only. Not for human or veterinary use.
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Description

Human islet amyloid polypeptide (hIAPP), also known as amylin, is a 37-residue peptide hormone co-secreted with insulin by pancreatic β-cells. It plays a role in glycemic regulation by slowing gastric emptying and suppressing glucagon secretion . However, hIAPP is highly amyloidogenic, forming cytotoxic oligomers and fibrils that accumulate in pancreatic islets, contributing to β-cell dysfunction and death in type 2 diabetes (T2D) . Its amyloidogenicity is linked to residues 20–29, a hydrophobic and aggregation-prone region stabilized by a disulfide bond (Cys2–Cys7) and C-terminal amidation .

Properties

bioactivity

Antimicrobial

sequence

KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY

Origin of Product

United States

Scientific Research Applications

Role in Type 2 Diabetes

IAPP is primarily recognized for its involvement in the pathogenesis of T2D. In this context, the aggregation of IAPP into amyloid fibrils is a key event that contributes to β-cell dysfunction and death. Studies have shown that small oligomers of IAPP are particularly toxic to β-cells, leading to membrane damage and apoptosis .

Table 1: Mechanisms of IAPP-Induced β-Cell Toxicity

MechanismDescription
Oligomer Formation Small oligomers disrupt cell membranes, leading to cell death .
Apoptotic Pathways IAPP aggregates trigger apoptotic signaling pathways .
Insulin Secretion Impairment Amyloid formation interferes with normal insulin secretion .

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to study the aggregation behavior of IAPP at an atomic level. These simulations provide insights into the structural properties of IAPP oligomers in membrane environments, helping to identify intermediates and aggregation pathways. For instance, research utilizing bias-exchange metadynamics has characterized various states of IAPP during its aggregation process .

Table 2: Findings from Molecular Dynamics Studies on IAPP

Study FocusKey Findings
Aggregation Pathways Identified α-helical and β-sheet states as intermediates .
Membrane Interaction Revealed how IAPP interacts with lipid membranes, influencing toxicity .

Therapeutic Applications

Given the detrimental effects of IAPP aggregation in T2D, there is ongoing research into therapeutic strategies aimed at inhibiting this process. For example, engineered variants of IAPP, such as the S20K mutant, have been shown to significantly slow down amyloid formation and reduce cytotoxicity in β-cells .

Table 3: Therapeutic Strategies Targeting IAPP Aggregation

StrategyDescription
Mutant Design S20K variant inhibits amyloid formation by extending lag phase .
Small Molecule Inhibitors Compounds that prevent oligomerization are being explored .

Case Studies and Clinical Insights

Recent studies have highlighted the clinical relevance of IAPP in various populations. For instance, research indicates that specific mutations in the IAPP gene can influence the risk of developing T2D among different ethnic groups, such as Asian populations where the S20G mutation is prevalent .

Table 4: Clinical Implications of IAPP Mutations

PopulationMutationRisk Factor for T2D
Asian PopulationsS20GIncreased amyloidogenic potential leading to higher risk .

Comparison with Similar Compounds

Key Research Findings

Species-Specific Amyloidogenicity: hIAPP’s 20–29 domain is critical for amyloid formation. Rodent IAPP’s proline substitutions (e.g., Pro25, Pro28) disrupt β-sheet conversion, making it non-toxic .

Inhibition via Helical Interactions : Rodent IAPP and engineered analogues (e.g., TM-a) target hIAPP’s helical intermediates, delaying nucleation .

Solubility Challenges : While PM is effective, its poor solubility limits co-formulation with insulin. Charge-enhancing mutations (e.g., H18R) in TM-a/QM address this .

Therapeutic Potential: Small molecules like rutin and γ-AApeptides show promise in preclinical studies but require optimization for bioavailability .

Data Tables

Table 1: Sequence Comparison of hIAPP and Analogues

Peptide Sequence (20–29) Key Modifications
hIAPP SNNFGAILSS Native sequence
Rat IAPP SNNLGPVLPP Pro25, Val26, Pro28, Pro29
PM SNNFGAI*LSS G24P, I26P (proline substitutions)
TM-a SNNFGAI*LSS H18R, G24P, I26P

*Italic = substitution.

Table 2: Inhibitory Effects on hIAPP Fibrillization

Inhibitor Lag Time (min) ThT Fluorescence (AU) Reference
hIAPP alone 10 100%
hIAPP + Rat IAPP (1:1) 25 50%
hIAPP + Rat IAPP (10:1) 33 20%
hIAPP + Rutin (10 μM) N/A 30%

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most common method for preparing hIAPP is solid-phase peptide synthesis using protected amino acids. This technique allows for the precise assembly of the 37-residue sequence with necessary posttranslational modifications.

  • Procedure : hIAPP is synthesized using t-Boc or Fmoc chemistry on a resin such as MBHA (methylbenzhydrylamine) resin. The sequence includes an amidated C-terminus and an intramolecular disulfide bridge between cysteine residues at positions 2 and 7, critical for native folding and function.

  • Purification : After synthesis, the crude peptide is dissolved in a denaturing agent such as 3.5 M guanidine hydrochloride and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a gradient of acetonitrile and trifluoroacetic acid (TFA).

  • Oxidation : The disulfide bond formation is achieved by oxidation, typically using thallium (III) trifluoroacetate or air oxidation under controlled conditions, followed by a second RP-HPLC purification step to isolate the correctly folded peptide with purity >95%.

  • Storage : The purified peptide is lyophilized and stored at −80 °C to maintain stability before use.

Recombinant Expression and Purification

An alternative to chemical synthesis is recombinant production of hIAPP in bacterial systems, which can yield native peptide with correct posttranslational modifications.

  • Cloning and Expression : The hIAPP gene is cloned into an expression vector fused to a chitin-binding domain (CBD) and an intein sequence. This fusion facilitates affinity purification and subsequent intein-mediated cleavage to release hIAPP with an amidated C-terminus.

  • Purification : After expression in E. coli, the fusion protein is purified using chitin affinity chromatography. The intein splicing reaction is induced to cleave the fusion partner, yielding native hIAPP peptide.

  • Yield : This method produces approximately 2.5 to 3 mg of native hIAPP per liter of bacterial culture in minimal or LB medium, suitable for structural and functional studies.

Preparation of Monomeric hIAPP Solutions

Due to the highly amyloidogenic nature of hIAPP, preparation of monomeric solutions free from preformed aggregates is critical.

  • Solubilization : Lyophilized hIAPP is first dissolved in hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE), which disrupts pre-existing aggregates and stabilizes the peptide in a random coil conformation.

  • Removal of HFIP/TFE : The solvent is removed by lyophilization, yielding a peptide film that can be stored or re-dissolved immediately before experiments.

  • Final Solution Preparation : The peptide film is dissolved in cold deionized water or buffer (e.g., phosphate buffer at pH 7.4) and filtered through 0.22 μm filters to remove any insoluble aggregates.

  • Concentration Control : Concentrations typically range from 5 to 250 μM depending on the experimental design, with careful control to avoid spontaneous aggregation.

Posttranslational Modifications and Processing

hIAPP undergoes several posttranslational modifications critical for its biological activity and amyloidogenic properties.

  • Disulfide Bridge Formation : The intramolecular disulfide bond between Cys2 and Cys7 is essential for correct folding and is introduced during oxidation steps post-synthesis or expression.

  • C-Terminal Amidation : Amidation of the C-terminus is achieved enzymatically in vivo but can be mimicked in vitro by intein-mediated cleavage in recombinant systems or by chemical synthesis with amidated amino acid derivatives.

  • Deamidation Considerations : Spontaneous deamidation of asparagine residues can occur during preparation and storage, affecting aggregation kinetics and fibril morphology. Buffer choice and storage conditions must minimize this modification.

Aggregation and Fibril Formation Assays

Preparation methods often include protocols to induce or inhibit amyloid fibril formation for structural and kinetic studies.

  • Aggregation Induction : After preparation of monomeric hIAPP, aggregation is initiated by incubation at physiological pH and temperature, often monitored by thioflavin T fluorescence assays.

  • Fibril Stabilization : Fibrils can be grown over days and sonicated to generate seeds for further aggregation studies.

  • Influence of Additives : Factors such as zinc ions, glycosaminoglycans, and membrane mimetics influence aggregation kinetics and are incorporated into preparation protocols for mechanistic studies.

Summary of Preparation Methods

Preparation Step Method/Conditions Key Notes Reference(s)
Peptide Synthesis Solid-phase synthesis with t-Boc or Fmoc Amidated C-terminus, disulfide bond formation
Purification RP-HPLC with C18 column, acetonitrile/TFA gradient >95% purity confirmed by HPLC and MALDI-MS
Recombinant Expression Fusion to CBD-intein, chitin affinity chromatography Intein cleavage yields native amidated peptide
Monomer Preparation Dissolution in HFIP or TFE, lyophilization Disrupts aggregates, stabilizes random coil
Final Solution Preparation Dissolution in water or phosphate buffer, filtration Concentration control critical to prevent aggregation
Posttranslational Modifications Disulfide bond oxidation, amidation via intein cleavage Essential for native structure and function
Aggregation Induction Incubation at physiological pH, monitored by ThT Sonication for seed preparation, additives influence aggregation

Detailed Research Findings on Preparation Impact

  • The segment 20–29 of hIAPP is critical for amyloid formation, but other regions also contribute, influencing how peptides are synthesized and modified for studies.

  • Deamidation of asparagine residues during preparation can accelerate amyloid formation and alter fibril morphology, necessitating careful buffer and storage choices.

  • Recombinant production allows for isotopic labeling and posttranslational modifications, facilitating advanced structural studies such as NMR and cryo-EM.

  • Use of HFIP or TFE solvents is essential to obtain monomeric hIAPP and reproducible aggregation kinetics, as demonstrated by multiple biophysical studies.

  • Purified hIAPP prepared by these methods has been successfully used in kinetic assays, structural studies, and inhibitor screening, underscoring the robustness of the preparation protocols.

Q & A

Q. What are the structural determinants of hIAPP amyloidogenesis, and how are they experimentally characterized?

hIAPP amyloidogenesis is driven by specific domains, notably residues 8–20 and 20–29, which adopt β-sheet conformations during fibrillization. Researchers use circular dichroism (CD) spectroscopy to monitor secondary structural transitions (e.g., random coil to β-sheet) and transmission electron microscopy (TEM) to confirm fibril morphology . Mutational studies (e.g., proline substitutions in rodent IAPP) disrupt β-sheet formation, providing mechanistic insights into aggregation pathways .

Q. What standard techniques are used to monitor hIAPP fibril formation kinetics?

Thioflavin T (ThT) fluorescence assays are the gold standard for tracking fibril formation, with fluorescence intensity correlating with β-sheet content. Kinetic parameters (lag time, growth rate) are derived from sigmoidal curves . TEM and atomic force microscopy (AFM) validate fibril morphology, while analytical ultracentrifugation (AUC) assesses peptide oligomerization states .

Q. How does hIAPP contribute to pancreatic β-cell dysfunction in type 2 diabetes mellitus (T2DM)?

hIAPP aggregates induce β-cell toxicity via membrane disruption, oxidative stress, and activation of stress kinases like JNK. Experimental models use cultured human islets or transgenic rodents expressing hIAPP to study amyloid-induced apoptosis. Prohormone processing defects (e.g., impaired prohIAPP cleavage) are assessed via immunoblotting and mass spectrometry .

Advanced Research Questions

Q. What experimental challenges arise in synthesizing and purifying hIAPP for biophysical studies?

hIAPP’s hydrophobicity and aggregation propensity complicate synthesis. Microwave-assisted solid-phase peptide synthesis (SPPS) improves yield and reduces truncation products. Purification requires reverse-phase HPLC with formic acid/hexafluoroisopropanol (HFIP) buffers to maintain solubility. Batch-to-batch variability is minimized by stringent quality control (e.g., mass spectrometry, HPLC) .

Q. Why does rodent IAPP inhibit human IAPP fibril formation, and how is this mechanism validated?

Rodent IAPP (e.g., rat/mouse) contains Pro residues that disrupt β-sheet interactions. Co-incubation experiments show dose-dependent inhibition of human IAPP fibrillization, with ThT assays revealing prolonged lag phases and reduced fluorescence. Mutagenesis (e.g., A13P or F15D in rodent IAPP) confirms the critical role of helical intermediates in inhibition .

Q. How can researchers resolve contradictory data on hIAPP-membrane interactions?

Discrepancies arise from lipid composition variations (e.g., anionic vs. zwitterionic membranes) and peptide:lipid ratios. Fluorescence anisotropy and solid-state NMR quantify membrane binding, while molecular dynamics simulations model hIAPP insertion. Controlled experiments using synthetic lipid bilayers standardize conditions .

Q. What therapeutic strategies target hIAPP amyloidosis, and how are their efficacies evaluated?

GLP-1 receptor agonists (e.g., exenatide) enhance β-cell function and reduce amyloid load by restoring prohIAPP processing. In vitro assays measure soluble hIAPP levels via ELISA, while phospho-JNK immunostaining assesses toxicity. In vivo models (e.g., hIAPP-transgenic mice) evaluate long-term β-cell survival .

Q. How do mutations at residue 20 (e.g., Ser20Gly) alter hIAPP fibrillogenesis kinetics?

Ser20 stabilizes fibril cores via hydrogen bonding. Mutant hIAPP (e.g., S20G) exhibits accelerated aggregation in ThT assays and altered fibril morphology (TEM). X-ray diffraction and solid-state NMR reveal structural differences in cross-β spine architecture .

Methodological Best Practices

  • Data Contradiction Analysis : Compare results across orthogonal techniques (e.g., ThT vs. TEM for fibril quantification) and validate findings in multiple model systems (e.g., cell-free vs. transgenic models).
  • Experimental Design : Use PICOT frameworks to define Population (e.g., β-cell lines), Intervention (e.g., fibril inhibitors), Control (wild-type IAPP), Outcome (fibril kinetics), and Time (lag phase duration) .

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